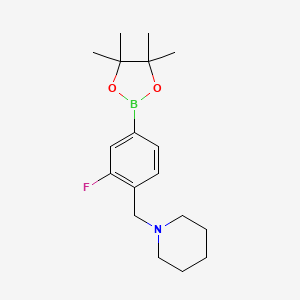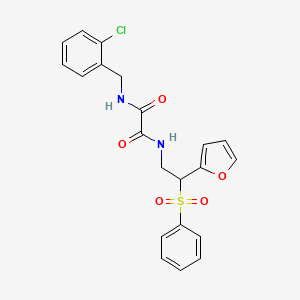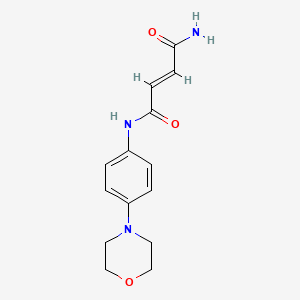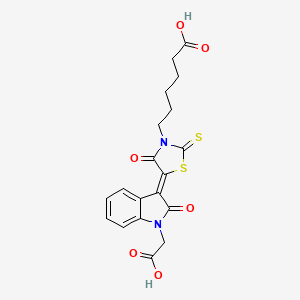
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H27BFNO2. It is a boronic acid derivative that contains a fluorine atom and a piperidine group attached to the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester typically involves the following steps:
Boronic Acid Formation: The starting material, 3-fluorophenylboronic acid, is reacted with piperidine in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to form the boronic acid derivative.
Pinacol Ester Formation: The boronic acid derivative is then treated with pinacol in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the pinacol ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Phenolic compounds
Reduction: Boronic acid derivatives
Substitution: Fluorinated aromatic compounds
Applications De Recherche Scientifique
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(piperidinomethyl)benzophenone
4-(Piperidinomethyl)phenylboronic acid pinacol ester
3-Fluoro-4-(piperidinomethyl)phenylboronic acid
Uniqueness: 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is unique due to the presence of the fluorine atom, which enhances its reactivity and stability compared to similar compounds. The fluorine atom also imparts specific electronic properties that make it suitable for certain applications.
Propriétés
IUPAC Name |
1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUCVCPBEXXWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)
![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)
![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)


![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)



![3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2891709.png)
![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)
![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2891714.png)
